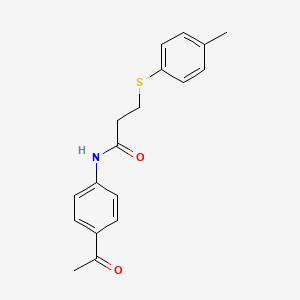

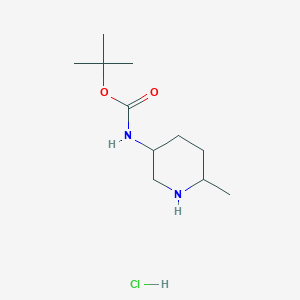

![molecular formula C17H16F3NO3 B2893136 (E)-methoxy[1-(4-methoxyphenyl)-2-[3-(trifluoromethyl)phenoxy]ethylidene]amine CAS No. 338400-76-3](/img/structure/B2893136.png)

(E)-methoxy[1-(4-methoxyphenyl)-2-[3-(trifluoromethyl)phenoxy]ethylidene]amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is an organic molecule with several functional groups. It contains a methoxy group, a phenyl group, a trifluoromethyl group, and a phenoxy group. These functional groups could potentially influence the compound’s reactivity and properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the double bond could potentially introduce geometric isomerism (cis/trans or E/Z isomerism) into the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the methoxy and phenoxy groups might undergo substitution reactions, while the double bond might participate in addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its polarity, solubility, melting point, boiling point, and reactivity .科学的研究の応用

Environmental Impact and Mitigation Strategies The environmental presence and impact of similar organic compounds, specifically those with methoxy groups and their derivatives, have been extensively studied. For example, Ethylhexyl methoxycinnamate and butyl methoxydibenzoylmethane, utilized as sunscreens, demonstrate the potential ecological consequences these chemicals can have, such as bioaccumulation in marine organisms and adverse effects on human health due to consumption of contaminated seafood. Strategies to mitigate these impacts include the development of safer UV filters and the incorporation of natural photoprotectors (A. D. da Silva et al., 2021).

Biodegradation and Environmental Fate The degradation processes of alkylphenols and their ethoxylates, which share structural similarities with the given compound, have been studied to understand their environmental fate. These studies reveal the transformation into more persistent compounds that can mimic natural hormones, indicating the need for further research into the biodegradation pathways and environmental impacts of similar complex organic compounds (G. Ying, B. Williams, & R. Kookana, 2002).

Advanced Oxidation Processes for Degradation Investigating the oxidative degradation mechanisms of organic compounds can provide insights into the removal of similar compounds from the environment. The electron impact and electron capture negative ionization mass spectra studies offer a comprehensive understanding of the degradation pathways, crucial for developing effective removal strategies from water bodies and mitigating their environmental impact (R. Hites, 2008).

Sterilization and Medical Device Safety The sterilization process using ethylene oxide highlights the importance of understanding the chemical interactions and safety protocols necessary when using organic compounds with potential health risks. This knowledge is applicable in ensuring the safe use of complex chemicals in medical applications, emphasizing cycle design and validation to prevent adverse health effects (G. C. Mendes, T. Brandão, & Cristina L. M. Silva, 2007).

作用機序

将来の方向性

特性

IUPAC Name |

(E)-N-methoxy-1-(4-methoxyphenyl)-2-[3-(trifluoromethyl)phenoxy]ethanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3NO3/c1-22-14-8-6-12(7-9-14)16(21-23-2)11-24-15-5-3-4-13(10-15)17(18,19)20/h3-10H,11H2,1-2H3/b21-16- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUORYJIHXNGUCK-PGMHBOJBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=NOC)COC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C(=N\OC)/COC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2893053.png)

![2-ethoxy-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2893057.png)

![2-[(4-Chlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol](/img/structure/B2893059.png)

![Propyl 4-[8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2893063.png)

![6-Chloro-2-(4-chlorophenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine](/img/structure/B2893073.png)

![2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2893074.png)

![N-[1-(carbamoylmethyl)piperidin-4-yl]-2-chloroquinoline-4-carboxamide](/img/structure/B2893076.png)